Nostocyclamide M
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H22N6O4S3 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(4S,18R)-4,7-dimethyl-18-(2-methylsulfanylethyl)-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |
InChI |
InChI=1S/C20H22N6O4S3/c1-9-19-26-15(10(2)30-19)18(29)21-6-14-23-12(7-32-14)17(28)24-11(4-5-31-3)20-25-13(8-33-20)16(27)22-9/h7-9,11H,4-6H2,1-3H3,(H,21,29)(H,22,27)(H,24,28)/t9-,11+/m0/s1 |
InChI Key |
DMFUPHMBLSJHNR-GXSJLCMTSA-N |
SMILES |
CC1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)CCSC |
Isomeric SMILES |
C[C@H]1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)N[C@@H](C4=NC(=CS4)C(=O)N1)CCSC |
Canonical SMILES |
CC1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)CCSC |
Synonyms |
nostocyclamide M |
Origin of Product |
United States |
Originating Biological Systems and Production Dynamics of Nostocyclamide M
Cyanobacterial Producers of Nostocyclamide M: Focus on Nostoc sp. 31 and Phylogenetically Related Strains
The primary and most extensively studied producer of this compound is the freshwater cyanobacterium Nostoc sp. 31 benchchem.comresearchgate.netresearchgate.netresearchgate.netnih.govcdnsciencepub.comfrontiersin.orgrmpcecologia.comcore.ac.uknih.gov. This strain has been instrumental in the isolation and characterization of this compound, revealing its structure as a cyclic hexapeptide containing thiazole (B1198619) and oxazole (B20620) moieties benchchem.comresearchgate.netnih.gov. While Nostoc sp. 31 is the confirmed source, the genus Nostoc is known for its diverse secondary metabolites, and other strains within this genus, as well as phylogenetically related cyanobacteria, are known to produce a wide array of bioactive compounds, including other cyclic peptides like cryptophycins and toxins such as microcystins core.ac.uknih.govnih.govajol.info. For instance, Nostoc linckia has been noted to produce the allelochemical cyanobacterin (B1239541) LU-1 researchgate.netresearchgate.netfrontiersin.org. The production of such metabolites is a common characteristic of the Nostoc genus, which is widespread across various terrestrial and aquatic environments nih.govajol.infomdpi.com.
Environmental and Biological Factors Modulating this compound Production in Cyanobacterial Cultures
The production of secondary metabolites, including this compound, by cyanobacteria is a dynamic process influenced by a complex interplay of environmental and biological factors. These factors can significantly modulate the expression and accumulation of these compounds, impacting their ecological roles and potential for biotechnological exploitation.
Influence of Light Regimes, Nutrient Availability, and pH on Metabolite Expression
Environmental conditions such as light intensity, nutrient availability (particularly phosphorus and nitrogen), and pH are known to influence the production of secondary metabolites in cyanobacteria cdnsciencepub.comd-nb.infonih.gov. Studies on other Nostoc species and cyanotoxins suggest that stress conditions can often lead to increased production. For example, in Nostoc sp. 152 , reduced irradiance and phosphate (B84403) availability were found to increase the cellular content of microcystins (MC) and nostophycin (NP), indicating that physiological stress can enhance metabolite accumulation nih.govuibk.ac.at. While direct quantitative data specifically for this compound under varying light, nutrient, and pH conditions is limited in the available literature, general trends suggest that these factors are critical regulators. For instance, light intensity is often a primary factor, with both low and high intensities potentially influencing production, and temperature ranges between 20–25 °C are generally considered optimal for toxin production in many cyanobacterial strains cdnsciencepub.com. Nutrient availability, especially phosphate, can also alter the type and quantity of toxins produced, though responses are strain-specific cdnsciencepub.comnih.gov. The influence of pH is also recognized, with some cyanobacteria exhibiting growth and metabolite production changes at different pH levels nih.govnih.gov.
Role of Inter-species Competitive Interactions and Community Dynamics in Inducing Production
This compound is characterized by its potent allelopathic activity, meaning it inhibits the growth of other organisms, particularly competing cyanobacteria and microalgae mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govcdnsciencepub.comfrontiersin.orgrmpcecologia.com. This activity is a key driver in shaping phytoplankton community dynamics, influencing species succession, and contributing to bloom formation researchgate.netresearchgate.netfrontiersin.orghelsinki.fi. For example, this compound has demonstrated inhibitory effects against strains such as Anabaena 7120, as well as various diatoms and chlorophytes mdpi.comresearchgate.netresearchgate.net. The release of such allelochemicals is a strategy employed by cyanobacteria to gain a competitive advantage for resources like light and nutrients in aquatic ecosystems researchgate.netfrontiersin.orghelsinki.fi. Therefore, the presence of competing species, or changes in community composition, can act as a biological trigger for increased production or release of this compound, as these compounds mediate competitive interactions within the microbial community researchgate.netfrontiersin.orghelsinki.fi.
Biosynthetic Pathways and Genetic Determinants of Nostocyclamide M
Elucidation of RiPP Biosynthesis Relevant to Nostocyclamide M
The production of this compound follows the general biosynthetic logic of RiPPs, which is initiated by ribosomal synthesis of a precursor peptide that is subsequently modified by a series of dedicated enzymes. nih.gov This pathway is distinct from non-ribosomal peptide synthesis (NRPS). nih.gov
The initial step in the biosynthesis of all RiPPs, including this compound, is the translation of a precursor peptide from a structural gene. nih.gov This peptide is typically composed of two main regions: an N-terminal "leader peptide" and a C-terminal "core peptide". nih.gov The core peptide contains the specific amino acid sequence that will ultimately be modified to form the final natural product. nih.gov In the case of cyanobactins, the precursor peptide is encoded by a gene commonly designated as the 'E' gene within the biosynthetic gene cluster (e.g., patE in the patellamide cluster). nih.govmdpi.com The leader peptide acts as a recognition signal, guiding the biosynthetic enzymes to the core peptide region to perform the necessary post-translational modifications. nih.gov For some cyanobactins, a C-terminal recognition sequence is also required for processing and cyclization. nih.gov After modifications are complete, the leader peptide is proteolytically cleaved. nih.gov
A defining characteristic of this compound is the presence of thiazole (B1198619) and oxazole (B20620) heterocycles. researchgate.net These structures are not incorporated directly but are formed through the post-translational modification of specific amino acid residues within the core peptide. benchchem.comnih.gov Thiazoles are derived from cysteine residues, while oxazoles originate from serine or threonine residues. benchchem.comnih.gov
The formation of these heterocycles is a two-step enzymatic process:
Cyclodehydration: An ATP-dependent cyclodehydratase, typically a complex of 'C' and 'D' proteins, catalyzes the cyclization of a cysteine or serine/threonine residue to form a five-membered thiazoline (B8809763) or oxazoline (B21484) ring, respectively. nih.gov
Dehydrogenation (Oxidation): An FMN-dependent dehydrogenase, known as the 'B' protein, then catalyzes the two-electron oxidation of the newly formed azoline ring to the corresponding aromatic azole (thiazole or oxazole). nih.gov
This enzymatic cascade is essential for installing the characteristic heterocyclic moieties found in this compound and many other cyanobactins. benchchem.com
The final key step in the formation of this compound is macrocyclization, which transforms the linear, modified precursor peptide into a stable cyclic structure. In the cyanobactin pathway, this process is catalyzed by a pair of subtilisin-like proteases encoded by the 'A' and 'G' genes. mdpi.com
The N-terminal protease (encoded by gene A) , such as PatA in the patellamide pathway, is responsible for cleaving the N-terminal leader sequence from the modified core peptide. mdpi.com
The C-terminal protease (encoded by gene G) , such as PatG, performs a dual function. It first cleaves a C-terminal recognition sequence and then catalyzes an intramolecular condensation reaction to form the macrocyclic amide bond, thus releasing the final cyclic peptide. mdpi.com
The protease enzymes, particularly the PatG macrocyclase, have been noted for their flexibility, showing the ability to cyclize a variety of peptide substrates. mdpi.com
Identification and Molecular Characterization of the this compound Biosynthetic Gene Cluster
While the specific biosynthetic gene cluster (BGC) for this compound in Nostoc sp. 31 has not been explicitly detailed in all literature, its structure can be inferred from the well-characterized BGCs of other cyanobactins like patellamides (pat), microcyclamides (mca), and trunkamides (tru). benchchem.comrsc.orgnih.govasm.org Cyanobactin BGCs are typically 8 to 19 kb in length and contain a conserved set of genes essential for producing the final cyclic peptide. mdpi.comresearchgate.net
A putative this compound gene cluster would be expected to contain the genes outlined in the table below.
| Gene (Homolog) | Enzyme/Protein Class | Predicted Function in this compound Biosynthesis | Reference |
|---|---|---|---|
| nosE (patE) | Precursor Peptide | Encodes the leader peptide and the core peptide (ATGCMC sequence) that becomes this compound. | nih.govmdpi.com |
| nosD (patD) | Cyclodehydratase | Part of the complex that forms thiazoline and oxazoline rings from Cys, Ser, or Thr residues. | nih.gov |
| nosG (patG) | Subtilisin-like Protease / Macrocyclase / Oxidase | Cleaves the precursor peptide's C-terminus and catalyzes macrocyclization. Contains an oxidase domain for converting azolines to azoles. | mdpi.comnih.gov |
| nosA (patA) | Subtilisin-like Protease | Cleaves the N-terminal leader peptide from the precursor. | mdpi.com |
| nosB, nosC, nosF (patB, patC, patF) | Conserved Proteins | Function not fully elucidated but conserved and essential in many cyanobactin pathways. | mdpi.comd-nb.info |
Comparative Genomics and Evolutionary Insights of Cyanobactin Gene Clusters Associated with this compound
Comparative genomic studies of cyanobacteria have revealed that cyanobactin BGCs are widespread, yet their distribution is sporadic. nih.gov This pattern suggests a complex evolutionary history shaped significantly by events such as horizontal gene transfer, which has disseminated the pathway across different cyanobacterial lineages. nih.gov
The evolution of the vast diversity of cyanobactins, including this compound, is driven by a combination of conserved and variable regions within their BGCs. nih.gov
Conserved Regions: The core enzymatic machinery for cyanobactin biosynthesis is highly conserved. Genes encoding the proteases (A and G) and the heterocyclization enzymes (D) are present in most cyanobactin clusters and share significant sequence similarity. nih.gov This conserved synteny, or gene order, points to a common evolutionary origin for the pathway's fundamental processing steps. nih.gov
Variable Regions: The primary source of structural diversity among cyanobactins arises from the hypervariability of the precursor peptide gene (E gene). nih.govnih.gov Small mutations, insertions, or deletions within the core peptide-encoding region of the E gene can result in the production of entirely new peptide products without needing to alter the conserved processing enzymes. nih.gov For example, the pat and tru gene clusters are over 98% identical, yet the small differences in their respective E genes lead to the production of different families of compounds (patellamides vs. patellins and trunkamide). nih.gov Furthermore, the presence or absence of tailoring enzyme genes, such as those for prenylation or oxidation, represents another layer of variation that contributes to the chemical diversity of the final products. d-nb.infoplos.org
This modular nature, with a conserved enzymatic assembly line acting upon a highly variable substrate, allows for the rapid evolution and generation of a vast library of natural products like this compound.
| Gene Cluster (Example Product) | Producing Organism (Example) | Key Features & Variability | Reference |
|---|---|---|---|
| pat (Patellamides) | Prochloron didemni | Encodes octapeptides. Hypervariable cassettes in patE gene lead to a library of related compounds. | rsc.orgnih.gov |
| tru (Trunkamide, Patellins) | Prochloron sp. | Highly similar to pat cluster but truE precursor encodes both a hexapeptide and an octapeptide. Contains truF for prenylation. | nih.gov |
| mca (Microcyclamides) | Microcystis aeruginosa | Encodes hexapeptides. Precursor gene mcaE contains repeats of the core peptide sequence. | benchchem.comasm.org |
| ten (Tenuecyclamides) | Nostoc sp. | Precursor tenE encodes four copies of core peptides. Gene organization is similar to the pat pathway. | mdpi.com |
| pir (Piricyclamides) | Microcystis aeruginosa | Highly diverse cluster encoding 1-4 precursor genes with varied core peptide lengths (7-17 amino acids). Lacks heterocyclase gene. | plos.org |
Synthetic Chemistry Approaches to Nostocyclamide M and Its Analogues
Strategies for Total Chemical Synthesis of Nostocyclamide M and Related Macrocycles
The total synthesis of this compound and its close analogue, Nostocyclamide, has been approached through multi-step sequences that rely on the careful construction of key building blocks and a final, crucial macrocyclization step. These strategies typically follow a convergent path, where heterocyclic amino acid fragments are synthesized independently and then coupled to form a linear peptide precursor, which is subsequently cyclized.
One of the first total syntheses of the related (+)-Nostocyclamide was reported by Moody and Bagley. rsc.org Their approach involved the linear assembly of pre-formed oxazole (B20620) and thiazole (B1198619) amino acid units. The fragments were coupled using standard peptide coupling methodologies to construct the linear precursor. rsc.orgnih.gov A second key synthesis, developed by Pattenden and co-workers, also utilized pre-formed heterocyclic amino acids but explored a metal-templated cyclooligomerization strategy in addition to a linear approach. nih.govresearchgate.netclockss.org This latter method involved mixing the constituent amino acid building blocks, which could then self-assemble and cyclize in the presence of certain metal ions. researchgate.netclockss.org Given that this compound differs from Nostocyclamide only by the substitution of a D-valine residue with a D-methionine, these synthetic strategies are directly applicable to its synthesis. nih.govsci-hub.se
A critical aspect of synthesizing this compound is the efficient and stereocontrolled preparation of its constituent heterocyclic amino acids. Various synthetic methods have been developed for creating substituted oxazoles and thiazoles that can be incorporated into peptide chains.
For the synthesis of the oxazole component, one notable method involves a rhodium(II)-catalyzed N–H insertion reaction using an N-protected alaninamide as a precursor. rsc.org Thiazole-containing amino acids have commonly been prepared using variations of the Hantzsch thiazole synthesis. rsc.org This classical method involves the condensation of a thioamide with an α-haloketone. Modern adaptations have refined this process to allow for the synthesis of enantiomerically pure thiazole amino acids. researchgate.net Other general methods for heterocycle formation, such as the van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), also provide viable routes to these essential building blocks. organic-chemistry.orgnih.gov
| Heterocycle | Synthetic Method | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Oxazole | Rhodium-catalyzed N-H insertion | N-protected alaninamide, Rhodium(II) catalyst | rsc.org |
| Thiazole | Modified Hantzsch reaction | Thioamide, α-haloketone | rsc.org |
| Oxazole | van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC), Base | nih.gov |
| Thiazole | Dehydration of β-amido-ketones | β-amido-ketone, Lawesson's reagent | organic-chemistry.org |
The ring-closing step to form the macrocycle is arguably the most challenging step in the synthesis of this compound. This intramolecular reaction is entropically disfavored and must compete with intermolecular oligomerization. rsc.org To overcome this, chemists employ high-dilution conditions and highly efficient coupling reagents. uni-kiel.de
In the synthesis of Nostocyclamide, the macrocyclization of the linear peptide precursor was successfully achieved by activating the C-terminal carboxylic acid as a pentafluorophenyl (Pfp) ester. rsc.orgnih.gov This activated ester then reacts with the N-terminal amine to close the ring. rsc.org An alternative strategy employed the coupling reagent FDPP (pentafluorophenyl diphenylphosphinate) to facilitate the macrolactamization. nih.gov Research by Pattenden's group also demonstrated an innovative metal-templated cyclization, where the presence of metal ions such as Ca²⁺ or Cu²⁺ could influence the outcome of the cyclization reaction, in some cases favoring the formation of the desired cyclic trimer over other oligomers. researchgate.netclockss.org These techniques represent advanced solutions to the persistent challenge of forming large peptide macrocycles efficiently. uni-kiel.denih.govrsc.org
| Technique/Reagent | Description | Typical Yield | Reference |
|---|---|---|---|
| Pentafluorophenyl (Pfp) Ester Activation | Activation of the C-terminus as a Pfp ester for reaction with the N-terminal amine. | 74% (for Nostocyclamide) | rsc.orgnih.gov |
| FDPP (Pentafluorophenyl diphenylphosphinate) | A phosphinate-based coupling reagent used for macrolactamization. | Yields vary depending on substrate. | nih.gov |
| Metal-Templated Cyclization | Use of metal ions (e.g., Ca²⁺, Cu²⁺) to pre-organize the linear precursor, favoring intramolecular cyclization. | Combined yield of 65% (for Nostocyclamide and analogues) | researchgate.netclockss.org |
| DPPA (Diphenylphosphoryl azide) | An azide-based coupling reagent often used for cyclization of peptides containing heterocycles. | 56% (for Dendroamide A) | nih.gov |
Chemical Synthesis of this compound Analogues and Stereoisomers for Research Purposes
The synthesis of analogues and stereoisomers of this compound is vital for confirming its structure and exploring its biological activity. The absolute configuration of the D-methionine residue in this compound was a key distinguishing feature from the related Tenuecyclamide C, which contains L-methionine. sci-hub.se The unambiguous synthesis of these stereoisomers is the definitive method for confirming such structural assignments.
The metal-templated cyclooligomerization strategy provides a direct route to generating analogues. researchgate.net In the synthesis of Nostocyclamide, a mixture of the three constituent heterocyclic amino acids was subjected to cyclization conditions, which resulted not only in the natural product but also in three other positional isomers in a combined yield of 65%. researchgate.netclockss.org This approach allows for the creation of a small library of related macrocycles from a common pool of building blocks, which can then be screened for biological activity. By substituting the D-valine building block with D-methionine, this same strategy could be applied to generate this compound and its corresponding positional isomers for further research.
Exploration of Semi-Synthetic and Chemoenzymatic Routes for Structural Modification
While total synthesis provides complete control over the molecular structure, semi-synthetic and chemoenzymatic approaches offer alternative pathways for creating structural diversity, often with fewer steps. scielo.br For this compound, these routes remain largely exploratory but hold significant potential.
The biosynthesis of this compound is thought to occur via a non-ribosomal peptide synthetase (NRPS) pathway. sci-hub.se These enzymatic assembly lines are known to utilize epimerases to convert L-amino acids into their D-isomers before incorporation. sci-hub.se A future chemoenzymatic strategy could involve harnessing these specific enzymes to create the D-amino acid building blocks or even to perform specific bond formations on a synthetic precursor.
Another potential chemoenzymatic route involves the use of enzymes for site-specific modification of the macrocycle. Enzymes like transglutaminases or sortases are used in biotechnology to modify proteins and peptides, although their application to a compact, non-standard macrocycle like this compound would require significant investigation. nih.gov A semi-synthetic approach could involve isolating a natural linear precursor from the cyanobacterium and performing the final macrocyclization step chemically. Alternatively, the isolated natural product could serve as a scaffold for chemical modifications, allowing for the rapid generation of derivatives without having to repeat a lengthy total synthesis. While no specific examples for this compound have been published, these strategies represent promising future avenues for research. beilstein-journals.org
Mechanistic and Ecological Investigations of Nostocyclamide M Bioactivities
Allelopathic Mechanisms and Interactions in Aquatic Ecosystems
Allelopathy, the release of chemical compounds that affect the growth and survival of other organisms, is a crucial ecological process in aquatic environments. Nostocyclamide M contributes to these interactions by influencing the competition between photoautotrophs for essential resources like nutrients and light, and consequently affecting species succession within phytoplankton communities. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Growth Inhibitory Effects on Competing Cyanobacteria and Microalgae (e.g., Anabaena 7120)
This compound exhibits significant allelopathic activity, demonstrating inhibitory effects on the growth of various cyanobacteria and microalgae. Research indicates that this compound inhibits cyanobacteria at concentrations as low as 0.1 μM, while higher concentrations of 1.0 μM are required to inhibit microalgae. researchgate.netresearchgate.net Specifically, this compound has been shown to possess allelopathic activity against Anabaena 7120. nih.govmdpi.com This compound, along with related nostocyclamides produced by Nostoc strains, contributes to the inhibition of growth in a range of microalgae and bacteria, acting as an algaecide, particularly against cyanobacteria. researchgate.netresearchgate.netmdpi.comnih.govrmpcecologia.com
| Target Organism Group | Inhibitory Concentration (μM) |
| Cyanobacteria | 0.1 |
| Microalgae | 1.0 |
Elucidation of Putative Molecular Targets in Allelopathic Interactions (e.g., Photosynthetic Electron Transport)
The allelopathic effects of this compound are partly attributed to its interference with critical physiological processes in target organisms. Studies suggest that this compound, and its close relative nostocyclamide, can dissociate the electron transport in photosynthesis. researchgate.netmdpi.com Specifically, it has been identified as a compound that inhibits photosystem II (PSII)-mediated photosynthetic electron transport. researchgate.net This mechanism suggests that this compound acts as an uncoupler of photosynthetic electron transport, disrupting the energy conversion processes essential for algal and cyanobacterial survival. mdpi.com Research into allelochemicals indicates that interference with photosynthetic electron transport is a common mechanism by which these compounds exert their inhibitory effects. mdpi.com
Predator Deterrence and Toxicity Mechanisms to Aquatic Microinvertebrates (e.g., Rotifer Brachionus calyciflorus)
Beyond its allelopathic actions, this compound also exhibits toxicity towards certain aquatic microinvertebrates, potentially influencing predator-prey dynamics. The compound has demonstrated moderate toxicity to the freshwater rotifer Brachionus calyciflorus. researchgate.netbenchchem.com This toxicity suggests a dual ecological role for this compound, contributing not only to inter-microbial competition but also to defense against grazing pressure from microinvertebrates.
Role of this compound in Cyanobacterial Community Dynamics and Species Succession
The production and release of allelochemicals like this compound are recognized as key factors shaping the structure and dynamics of cyanobacterial communities. Allelopathy influences competition for resources, impacting species succession and the prevalence of certain cyanobacterial strains within aquatic ecosystems. researchgate.netresearchgate.netresearchgate.net
Correlative Field Studies and Metatranscriptomic Analyses of Environmental Production
Understanding the environmental production of this compound involves correlative field studies that link its presence or production with the dominance of its producing organism, Nostoc, in natural blooms. benchchem.com While direct metatranscriptomic analyses specifically detailing this compound production in environmental samples are not extensively documented in the provided literature, research in cyanobacterial chemical ecology often utilizes metatranscriptomics to link gene clusters responsible for secondary metabolite synthesis (such as those for ribosomally synthesized and post-translationally modified peptides, or RiPPs) to environmental conditions and stressors. benchchem.com This approach aids in understanding the ecological regulation of compound production.
Controlled Competition Assays and Experimental Microcosms
To elucidate the ecological role of this compound, researchers employ controlled competition assays and experimental microcosms. These studies aim to quantify the fitness of Nostoc species in mixed cultures, both in the presence and absence of this compound. benchchem.com Furthermore, experiments such as phosphate-limited long-term competition assays in continuous cultures have been utilized to demonstrate the effectiveness of allelochemicals in mediating ecological exclusion between competing species. researchgate.net These experimental approaches provide direct evidence for the impact of this compound on community dynamics.
Compound List:
this compound
Nostocyclamide
Tenuecyclamide C
Cyanobacterin LU-2
Fischerellin A
Hapalindoles
Calothrixins
Nostocine A
Microcystins (MCs)
Anatoxin
Cyanopeptolins
Microginins
Anabaenopeptins
Aeruginosins
Microviridins
Cyanobactins
Structure Activity Relationship Sar Studies of Nostocyclamide M
Impact of Specific Amino Acid Substitutions on Biological Efficacy (e.g., Methionine vs. Valine)
Nostocyclamide M shares a high degree of structural similarity with its congener, Nostocyclamide. The primary distinction lies in a single amino acid residue within their respective macrocyclic frameworks mdpi.comresearchgate.net. Specifically, this compound incorporates a D-methionine residue, whereas Nostocyclamide features a D-valine residue researchgate.netnih.govbenchchem.comnih.gov.
This seemingly minor substitution has a significant impact on the compound's biological activity. Research indicates that the replacement of valine with methionine in this compound enhances its toxicity towards freshwater rotifers, such as Brachionus calyciflorus. This suggests that hydrophobicity and specific side-chain interactions mediated by the methionine residue are critical determinants of its bioactivity benchchem.com. Furthermore, this amino acid variation influences the compound's ecological role. While both Nostocyclamide and this compound exhibit allelopathic activity, this compound is reported to be inactive against grazers, unlike Nostocyclamide researchgate.net. This differential activity highlights how subtle changes in amino acid composition can modulate the spectrum of biological effects, impacting interactions with various organisms in an ecosystem.
Functional Role of Heterocyclic Moieties (Oxazole and Thiazole) in Conferring Bioactivity and Structural Stability
The incorporation of oxazole (B20620) rings into peptide structures is known to enhance conformational stability and influence the electronic distribution within the peptide chain mdpi.comresearchgate.netnih.gov. This stabilization is thought to facilitate specific interactions with biological targets, including peptide-protein recognition and DNA/RNA-peptide interactions mdpi.comnih.gov. Moreover, oxazole moieties have been associated with a range of bioactivities, notably anti-algal properties, which align with this compound's observed allelopathic effects mdpi.comresearchgate.netnih.gov.
Thiazole (B1198619) rings are also common features in many bioactive cyclic peptides and are recognized for their contribution to the pharmaceutical utility of these compounds nih.govmdpi.comnih.gov. The cyclization process, which often leads to the formation of these heterocyclic structures, can reduce the conformational flexibility of the peptide backbone. This reduced flexibility can, in turn, lead to higher receptor-binding affinities, a key factor in potent biological activity mdpi.com.
Influence of Stereochemical Configuration on Bioactivity Profiles
This compound has been structurally characterized as a stereochemically pure compound nih.gov. Detailed structural analyses, including X-ray crystallography, have elucidated the absolute configurations of its stereocenters. Specifically, the methyl-alanine residue within the peptide chain possesses an S-configuration, while the methyl-methionine residue exhibits an R-configuration benchchem.com.
The stereochemical distinction, particularly the presence of D-methionine in this compound compared to the D-valine found in Nostocyclamide, represents a critical structural difference that significantly influences their respective bioactivity profiles researchgate.netnih.govbenchchem.comnih.gov. Studies on other related cyclic peptides, such as bistratamides and raocyclamides, further emphasize the paramount importance of precise stereochemical configurations—including the presence of specific D- or L-amino acids—in dictating the biological activities of these complex molecules nih.govnih.govmdpi.com. Understanding these stereochemical nuances is therefore essential for comprehending the precise molecular interactions that underlie this compound's biological effects.
Application of Computational Chemistry Approaches for SAR Analysis (e.g., Molecular Docking, QSAR Modeling)
Structure-Activity Relationship (SAR) studies are indispensable tools in medicinal chemistry, enabling the identification of specific structural features responsible for a compound's biological activity and guiding the rational design of novel, more potent analogs researchgate.netresearchgate.netgardp.org. Computational chemistry plays a pivotal role in contemporary SAR analysis, offering powerful methods to explore these relationships.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are extensively employed to predict bioactivity, elucidate binding mechanisms, and optimize lead compounds mdpi.comnih.govnih.govnih.govchemcomp.commdpi.comfrontiersin.orgmdpi.com. QSAR models establish quantitative correlations between specific molecular descriptors and observed biological activity, thereby enabling the prediction of potency for novel chemical entities nih.govnih.govnih.govmdpi.commdpi.com. Molecular docking simulations, on the other hand, provide critical insights into ligand-target interactions, helping to identify essential binding sites and structural features crucial for activity, thus facilitating rational drug design mdpi.comnih.govnih.govmdpi.comfrontiersin.org. These computational approaches are instrumental in navigating the complex landscape of chemical modifications required to enhance the efficacy and specificity of compounds like this compound.
Derivatives, Analogues, and Biotechnological Potential of Nostocyclamide M Excluding Clinical Translation
Rational Design and Synthesis of Nostocyclamide M Derivatives for Enhanced or Modified Bioactivities
The rational design and synthesis of derivatives of this compound represent a key strategy for exploring and enhancing its biological activities. While extensive synthetic campaigns specifically targeting this compound are not widely documented, the principles of peptide and heterocyclic chemistry provide a clear framework for creating structural analogues. Structure-activity relationship (SAR) studies, which analyze how chemical structure relates to biological function, are fundamental to this process. collaborativedrug.com
A primary point of interest is the single amino acid difference between this compound and its close analogue, nostocyclamide. This compound contains a D-methionine residue, whereas nostocyclamide contains a D-valine at the equivalent position. researchgate.net This substitution of an isopropyl group (Val) with a methylsulfanylethyl group (Met) has been shown to alter bioactivity, suggesting that this position is critical for target interaction and can be modified to tune the compound's properties. researchgate.netbenchchem.com For instance, this structural change is thought to enhance membrane permeability, which could contribute to its potent allelopathic effects against certain cyanobacteria like Anabaena. benchchem.com
The synthesis of derivatives would likely leverage established methods for creating thiazole-containing cyclic peptides. acs.organalis.com.my Strategies could involve:
Amino Acid Substitution: Replacing other amino acids in the macrocycle to probe their importance for activity.
Modification of Heterocycles: Altering the oxazole (B20620) or thiazole (B1198619) rings, which are known to be crucial for the bioactivity of many cyanobactins. acs.orgdntb.gov.ua
Conformational Constraints: Introducing elements that lock the molecule into a specific three-dimensional shape to improve receptor binding affinity. acs.org
By systematically creating and testing such derivatives, it is possible to develop analogues with enhanced potency, greater selectivity, or even entirely new biological functions beyond the native algaecidal properties of the parent compound. The combination of chemical synthesis and enzymatic transformations using enzymes from the cyanobactin pathway offers a powerful approach to generate diverse analogues for screening.
Exploration of Related Cyanobactin Analogues for Novel Biological Applications
This compound belongs to the cyanobactin class, a large family of ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by cyanobacteria. researchgate.netresearchgate.net This family is a rich source of structurally diverse compounds with a wide array of potent biological activities, making them attractive leads for various applications. researchgate.netmdpi.com Exploring these related analogues provides valuable context for the potential of this compound and highlights the versatility of the cyanobactin scaffold.
Cyanobactins have been identified with activities including:
Anticancer and Cytotoxic Activity: Many cyanobactins exhibit potent cytotoxicity against various cancer cell lines. researchgate.net For example, trunkamide (B1244394) and the trikoramides, isolated from Symploca hydnoides, have shown notable cytotoxicity. mdpi.com Patellamides and ulithiacyclamides, originally isolated from ascidians but produced by symbiotic cyanobacteria, are other well-known cytotoxic members of the family. researchgate.net
Multidrug Resistance (MDR) Reversing Activity: Some cyanobactins, such as the dendroamides, can reverse multidrug resistance in cancer cells, a significant challenge in chemotherapy. mdpi.com
Antimalarial Activity: Venturamides, discovered in a marine cyanobacterium, have demonstrated activity against the malaria parasite, Plasmodium falciparum. mdpi.com
Protease Inhibition: Compounds like planktocyclin are potent inhibitors of proteases such as trypsin and α-chymotrypsin. oup.com
The structural diversity within the cyanobactin family—ranging from cyclic hexapeptides like this compound to larger macrocycles and even linear variants—is generated by the modularity of their biosynthetic pathways. researchgate.netresearchgate.net These pathways can incorporate different amino acids, modify them into heterocycles (thiazoles, oxazoles), and add other chemical groups like prenyl moieties. mdpi.com This natural combinatorial chemistry provides a vast library of compounds for screening for novel biological applications.
Table 1: Bioactivities of Selected Cyanobactin Analogues
| Compound Family | Example Compound(s) | Source Organism (Genus) | Notable Biological Activity | Reference(s) |
| Patellamides | Patellamide A, Patellamide C | Prochloron | Cytotoxic | researchgate.net |
| Trunkamides | Trunkamide A | Prochloron / Symploca | Cytotoxic | mdpi.com |
| Trikoramides | Trikoramide A, Trikoramide D | Symploca | Cytotoxic, Quorum-sensing inhibition | mdpi.com |
| Dendroamides | Dendroamide A | Dendrodoa (symbiont) | Multidrug resistance reversal | mdpi.com |
| Venturamides | Venturamide A, Venturamide B | Oscillatoria | Antimalarial | mdpi.com |
| Piricyclamides | Piricyclamide A | Microcystis | Geranylated/Prenylated structures | dntb.gov.ua |
| Sphaerocyclamide | Sphaerocyclamide | Sphaerospermopsis | Moderate antimicrobial | oup.com |
Biosynthetic Engineering Strategies for Diversification and Optimized Production
The ribosomal origin of cyanobactins like this compound makes their biosynthetic pathways highly amenable to genetic engineering. researchgate.net This provides powerful tools for both creating novel derivatives ("diversification") and improving the production yield of desired compounds. portlandpress.comscispace.com
Cyanobactins are produced via a conserved pathway involving a set of core genes. researchgate.netmdpi.com While the specific gene cluster for this compound has not been fully detailed, it is expected to follow the canonical cyanobactin model found in clusters like pat (patellamide), ten (tenuecyclamide), and mca (microcyclamide). mdpi.comnih.govnih.gov
The general biosynthetic machinery includes:
A Precursor Peptide (E gene): A gene (-E) that encodes a precursor peptide containing a "leader" sequence for enzyme recognition and one or more "core" sequences that are modified to become the final product. mdpi.comiucr.org
Proteases (A and G genes): Two proteases (-A and -G) that recognize specific sequences flanking the core peptide. The A protease cleaves the N-terminal leader sequence, and the G protease performs the final C-terminal cleavage and macrocyclization. nih.goviucr.org
Modifying Enzymes: Additional enzymes perform post-translational modifications. A heterocyclase (-D gene) is responsible for converting cysteine, serine, or threonine residues within the core peptide into thiazolines, oxazolines, or methyloxazolines, which are often subsequently oxidized to thiazoles and oxazoles. researchgate.netoup.com
Genetic manipulation strategies focus on altering these components:
Precursor Gene Engineering: The most direct way to create new analogues is by mutating the core peptide sequence within the E gene. Swapping, adding, or deleting amino acid codons can lead to the production of a diverse library of novel cyclic peptides using the host's existing modification enzymes. portlandpress.com
Enzyme Swapping (Combinatorial Biosynthesis): Enzymes from different cyanobactin pathways can be combined to generate hybrid products. For example, a heterocyclase from one pathway could be used with proteases from another to act on an engineered precursor, expanding the range of possible modifications. portlandpress.com
Promoter Engineering: To optimize production, the native promoters controlling the expression of the biosynthetic genes can be replaced with stronger, inducible promoters to increase the transcription of the entire cluster and thus the final product yield.
Obtaining large quantities of this compound from its native producer, Nostoc sp. 31, can be challenging due to slow growth rates or low yields. Heterologous expression—transferring the entire biosynthetic gene cluster into a fast-growing, genetically tractable host—is a proven solution for scalable production of cyanobactins. nih.govasm.org
The most common heterologous host is the bacterium Escherichia coli. nih.gov The biosynthetic gene clusters for several cyanobactins, including the patellamides and piricyclamides, have been successfully cloned and expressed in E. coli, resulting in the production of the corresponding cyclic peptides. dntb.gov.uanih.gov This approach has been instrumental in confirming gene function and provides a platform for scalable fermentation. asm.org
The process typically involves:
Gene Cluster Identification and Cloning: Identifying the complete this compound biosynthetic gene cluster from the Nostoc genome and cloning it into an expression vector suitable for E. coli.
Host Strain Optimization: Using engineered E. coli strains that are optimized for peptide production.
Fermentation and Purification: Growing the engineered E. coli in large-scale fermenters and then extracting and purifying the produced this compound.
This strategy not only overcomes the limitations of natural production but also facilitates the biosynthetic engineering efforts described above, as modifying genes in E. coli is far more efficient than in the native cyanobacterial host. researchgate.net
Potential Environmental and Industrial Applications (e.g., as Leads for Sustainable Algaecides or Bioherbicides)
One of the most prominent and well-documented activities of this compound is its allelopathic function. researchgate.netresearchgate.netmdpi.com Allelochemicals are secondary metabolites produced by an organism that influence the growth, survival, and reproduction of other organisms. mdpi.com this compound exhibits potent inhibitory activity against other cyanobacteria, such as Anabaena sp., with an IC50 value as low as 0.1 µM. scialert.net This natural algaecidal property makes it a strong candidate for development as a sustainable bioherbicide or algaecide. nih.govcsjmu.ac.in
The potential applications in this area are significant:
Control of Harmful Algal Blooms (HABs): Cyanobacterial blooms, often caused by genera like Microcystis, pose a serious threat to water quality and ecosystem health. A selective algaecide based on this compound could potentially be used to manage these harmful blooms without the broad, negative environmental impact of conventional synthetic herbicides. mdpi.comscialert.net
Agricultural Bioherbicides: The overuse of synthetic herbicides in agriculture has led to environmental contamination and the evolution of herbicide-resistant weeds. nih.govnih.gov Natural products with novel modes of action are urgently needed. nih.gov Allelochemicals like this compound could serve as a scaffold for developing new, biodegradable bioherbicides that are more target-specific and environmentally benign. dntb.gov.ua
The development pipeline would involve optimizing the structure of this compound to enhance its herbicidal activity and selectivity while ensuring it is biodegradable and safe for non-target organisms. nih.gov Its natural origin and potent biological activity position this compound as a valuable lead compound in the search for greener alternatives for weed and algal management.
Table 2: Allelopathic/Herbicidal Potential of this compound and Related Compounds
| Compound | Producing Organism | Target Organism(s) | Observed Effect | Potential Application | Reference(s) |
| This compound | Nostoc sp. 31 | Anabaena sp. 7120 | Growth inhibition (IC50 = 0.1 µM) | Bio-algaecide | researchgate.netscialert.net |
| Nostocyclamide | Nostoc sp. 31 | Cyanobacteria, Green Algae | Growth inhibition | Bio-algaecide | researchgate.netmdpi.com |
| Nostocarboline | Nostoc 78-12A | M. aeruginosa, Synechococcus sp. | Inhibition of photosynthesis | Bio-algaecide | mdpi.com |
| Cyanobacterin (B1239541) | Scytonema hofmanni | Cyanobacteria, Green Algae | Inhibition of Photosystem II | Lead for Bioherbicide | mdpi.com |
| Fischerellin A | Fischerella muscicola | Synechococcus sp. | Inhibition of Photosystem II | Lead for Bioherbicide | mdpi.com |
Future Research Directions and Unanswered Questions Regarding Nostocyclamide M
Deeper Mechanistic Elucidation of Observed Bioactivities at the Cellular and Molecular Level
The known bioactivity of Nostocyclamide M is its allelopathic effect, specifically its ability to inhibit the growth of the competing cyanobacterium Anabaena 7120. nih.govsci-hub.se Unlike the closely related nostocyclamide, this compound is notably inactive against grazers. nih.gov This specificity points to a targeted mechanism of action, yet the precise cellular and molecular targets remain unknown, representing a critical knowledge gap.
Future research must prioritize the identification of the molecular binding partners of this compound within susceptible organisms like Anabaena 7120. A key research direction would be to investigate its potential interference with photosynthesis, a common mode of action for aquatic allelochemicals. researchgate.net Related cyanobacterial metabolites, such as cyanobacterins LU-1 and LU-2, are known inhibitors of photosystem II (PSII) dependent electron transport, suggesting a plausible, yet unconfirmed, hypothesis for this compound's activity. researchgate.net
To elucidate this, future studies could employ a combination of techniques:
Target Identification: Utilizing affinity chromatography with immobilized this compound to isolate binding proteins from Anabaena 7120 cell lysates. Subsequent identification of these proteins via mass spectrometry would provide direct evidence of cellular targets.
Physiological Assays: In-depth physiological studies on Anabaena 7120 cultures exposed to this compound are needed. These should include detailed measurements of photosynthetic efficiency (e.g., chlorophyll (B73375) fluorescence analysis), respiratory rates, and cell membrane integrity to pinpoint the primary physiological process being disrupted. researchgate.net
Transcriptomic and Proteomic Analyses: Comparing the gene and protein expression profiles of Anabaena 7120 with and without exposure to this compound could reveal the stress response pathways activated by the compound, offering clues to its mechanism of action.
A thorough understanding of its molecular mechanism is crucial for explaining its selective toxicity and for exploring any potential pharmacological applications, given that some thiazole-containing cyclic peptides have shown activity against multidrug resistance in cancer cells. sci-hub.se
Comprehensive Understanding of Ecological Roles, Environmental Fate, and Degradation Pathways
The established ecological role of this compound is as an allelochemical, mediating chemical warfare between competing cyanobacterial species. researchgate.netresearchgate.net This provides Nostoc 31 with a competitive advantage in its microenvironment. researchgate.net However, a broader understanding of its ecological significance requires further investigation. The full spectrum of organisms affected by this compound in its natural habitat is unknown, as is its influence on the broader microbial community structure.
A significant unanswered question is the environmental fate and persistence of this compound. There is currently no specific data on its stability in aquatic environments or its susceptibility to biotic and abiotic degradation. Future research in this area should focus on:
Persistence Studies: Determining the half-life of this compound in various environmental conditions (e.g., different pH levels, temperatures, and light exposures) to understand its stability and potential for accumulation.
Biodegradation Pathways: Investigating whether microorganisms in the environment can degrade this compound. This would involve isolating bacteria and fungi from the native habitat of Nostoc 31 and assessing their ability to use the compound as a carbon or nitrogen source. Identifying the enzymatic pathways responsible for its breakdown, similar to studies on other cyanobacterial cyclic peptides, would be a key objective.
Sorption and Bioaccumulation: Quantifying the extent to which this compound sorbs to sediment and particulate matter, which affects its bioavailability and transport in aquatic systems. plantarchives.org Furthermore, studies are needed to determine if it bioaccumulates in organisms that are not acutely susceptible to its effects.
Development of Advanced Synthetic Strategies for Complex Analogues with Tailored Properties
The chemical synthesis of this compound has not been explicitly reported, but the total synthesis of its close analogue, (+)-nostocyclamide, has been successfully achieved. rsc.orgresearchgate.net These established synthetic routes provide a robust blueprint for the future development of this compound analogues. Key strategies employed in the synthesis of nostocyclamide include the use of a modified Hantzsch reaction for thiazole (B1198619) ring formation and macrocyclisation via a pentafluorophenyl ester method or using coupling agents like FDPP in the presence of metal ions. rsc.orgresearchgate.net
Future research should leverage these synthetic platforms to create a library of this compound analogues. This would involve systematically substituting the constituent amino acids, particularly the D-methionine residue, with other proteinogenic or non-proteinogenic amino acids. nih.gov This approach would enable detailed structure-activity relationship (SAR) studies, which are currently lacking.
The goals of developing such analogues would be to:
Probe Bioactivity: Determine which structural components of the molecule are essential for its allelopathic activity.
Enhance Potency and Selectivity: Modify the structure to potentially increase its potency against target organisms or alter its selectivity profile.
Improve Physicochemical Properties: Synthesize analogues with improved stability or solubility to facilitate further study and potential applications. nih.gov
The creation of tailored analogues is a critical step in transitioning from a naturally observed molecule to a tool for chemical biology or a lead compound for developing natural herbicides. nih.gov
Integration of Multi-Omics Approaches for Holistic Biosynthetic Pathway Discovery and Optimization
Like many complex cyanobacterial peptides, this compound is presumed to be synthesized non-ribosomally by a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS), likely in a hybrid pathway with polyketide synthases (PKS) for the formation of the heterocyclic rings. sci-hub.senih.govoup.com However, the specific biosynthetic gene cluster (BGC) responsible for its production in Nostoc 31 has not been identified.
A holistic, multi-omics approach is the definitive future direction for discovering and characterizing the this compound biosynthetic pathway. omu.edu.tr This integrated strategy would involve:
Genomics: Sequencing the complete genome of Nostoc 31 and using bioinformatics tools like antiSMASH to mine for candidate NRPS/PKS gene clusters. nih.govnih.gov The structure of this compound (containing specific amino acids and heterocyclic rings) would allow for a targeted search for BGCs with corresponding adenylation (A) and condensation (C) domains. mdpi.com
Transcriptomics (RNA-Seq): Cultivating Nostoc 31 under various conditions (e.g., co-culture with Anabaena 7120, nutrient limitation) and analyzing gene expression. creative-proteomics.com This would identify if a candidate BGC is upregulated under conditions where this compound production is expected to be high, thereby linking the gene cluster to the compound. researchgate.net
Proteomics and Metabolomics: Correlating the expression of the putative biosynthetic enzymes (proteomics) with the intracellular and extracellular concentrations of this compound and its potential precursors (metabolomics). researchgate.net This provides functional validation of the link between the BGC and the final product.
Once the BGC is identified, it can be heterologously expressed in a more tractable host organism to confirm its function and to facilitate pathway engineering for improved yields or the production of novel analogues. This multi-omics approach is the key to unlocking the genetic basis of this compound production and enabling its biotechnological optimization. omu.edu.tr
Q & A
Q. What methodologies are employed to isolate and structurally elucidate Nostocyclamide M from cyanobacterial sources?
this compound is isolated via solvent extraction (e.g., methanol or ethanol) from Nostoc strains, followed by chromatographic purification (e.g., HPLC or column chromatography). Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : To determine cyclic peptide backbone and side-chain configurations.
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation patterns.
- X-ray Crystallography (if applicable): To resolve 3D conformation .
Example Data Table:
| Technique | Key Findings | Reference |
|---|---|---|
| NMR (¹H, ¹³C) | Identified cyclic hexapeptide structure | |
| HR-MS | m/z 723.3 [M+H]⁺, confirmed molecular formula |
Q. How can researchers design bioactivity assays to evaluate this compound’s allelopathic properties?
Bioassays should include:
- Test Organisms : Phytoplankton or competing cyanobacteria (e.g., Microcystis aeruginosa).
- Dose-Response Curves : Test concentrations from 0.1–100 μM.
- Controls : Solvent-only controls and reference compounds (e.g., microcystin-LR).
- Endpoint Metrics : Growth inhibition (%) over 72–96 hours, measured via optical density or chlorophyll-a quantification .
Q. What analytical strategies ensure purity and identity of this compound during isolation?
- Purity Checks : ≥95% purity via HPLC with UV/Vis or diode-array detection.
- Identity Confirmation : Match NMR/MS data with literature (e.g., Jüttner et al., 2001) and spiking experiments with authentic standards .
Advanced Research Questions
Q. What experimental frameworks address contradictions in reported bioactivity data for this compound?
Contradictions may arise from:
- Strain Variability : Test multiple Nostoc strains under standardized conditions.
- Environmental Factors : Assess bioactivity under varying pH, temperature, and light regimes.
- Synergistic Effects : Co-culture experiments to evaluate interactions with other cyanobacterial metabolites.
Statistical Approach: Multivariate analysis (ANOVA, PCA) to isolate variables impacting bioactivity .
Q. How can researchers investigate the ecological role of this compound in cyanobacterial community dynamics?
- Field Studies : Correlate this compound production with Nostoc dominance in natural blooms.
- Metatranscriptomics : Link peptide synthesis genes (e.g., non-ribosomal peptide synthetases) to environmental stressors.
- Competition Assays : Quantify Nostoc fitness in mixed cultures with/without this compound .
Q. What strategies optimize heterologous expression systems for this compound biosynthesis?
- Gene Cloning : Identify and clone NRPS (non-ribosomal peptide synthetase) gene clusters from Nostoc into E. coli or Anabaena.
- Fermentation Optimization : Adjust pH, temperature, and induction timing for peptide yield.
- Yield Quantification : Compare titers via LC-MS and adjust promoter strength/ribosome binding sites .
Q. How do researchers reconcile discrepancies in this compound’s stability under varying laboratory conditions?
- Stability Assays : Monitor degradation rates via LC-MS under light, oxygen, and temperature stress.
- Stabilization Agents : Test antioxidants (e.g., ascorbic acid) or lyophilization.
- Protocol Standardization : Publish detailed SOPs for replication across labs .
Methodological Best Practices
- Data Reproducibility : Include raw spectral data (NMR, MS) in supplementary materials .
- Ethical Compliance : Obtain permits for field sampling and adhere to biosafety protocols for cyanobacterial cultures .
- Interdisciplinary Collaboration : Partner with ecologists, chemists, and statisticians for robust study design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
